molecular formula C21H28N4O2S B2814266 2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE CAS No. 1031962-22-7

2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B2814266
CAS No.: 1031962-22-7
M. Wt: 400.54
InChI Key: NHVCPYVVCQIXPE-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group at position 6 and a 4-methylpiperidinyl group at position 2. The pyrimidin-4-yloxy moiety is linked to an acetamide group, which is further connected to a benzyl ring bearing a methylsulfanyl (SCH₃) substituent at the para position.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-15-8-10-25(11-9-15)21-23-16(2)12-20(24-21)27-14-19(26)22-13-17-4-6-18(28-3)7-5-17/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVCPYVVCQIXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the benzyl group. The final step involves the formation of the acetamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.

Scientific Research Applications

2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Pyrimidine-Based Acetamides
  • 2-(2-Methoxyphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)Phenyl]Acetamide (CAS RN: 433315-05-0) Structure: Contains a pyrimidine ring replaced by a methoxyphenoxy group and a pyrrolidinylsulfonyl substituent. Key Differences: Lacks the 4-methylpiperidinyl group and methylsulfanyl-benzyl moiety present in the target compound. Applications: Not explicitly stated in evidence, but sulfonyl groups often enhance solubility and binding affinity in drug design .
Piperidine/Piperazine Derivatives
  • N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS RN: 61086-18-8)

    • Structure : Propanamide with a 4-methoxymethyl-piperidinyl group and phenyl substituent.
    • Key Differences : Replaces the pyrimidine core with a simpler propanamide backbone; lacks sulfur-based substituents.
    • Applications : Used as a pharmaceutical intermediate, highlighting the role of piperidine in bioactive molecules .
  • 2-Amino-N-[4-(4-Methylpiperazin-1-yl)Phenyl]Acetamide (CAS RN: 938337-84-9) Structure: Acetamide with a 4-methylpiperazinyl group and amino substitution. Key Differences: Piperazine instead of piperidine and absence of pyrimidine or sulfur-containing groups.
Chloroacetamide Herbicides
  • Acetochlor (MON-097)
    • Structure : 2-Chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide.
    • Key Differences : Chloroacetamide backbone with ethyl/methylphenyl groups; lacks heterocyclic moieties.
    • Applications : Herbicidal activity due to chloro and alkyl substituents .
Bactericidal/Fungicidal Activity
  • N-(4-Methoxyphenyl)Acetamide Derivatives
    • Demonstrated moderate bactericidal and fungicidal activity in studies, attributed to electron-donating methoxy groups enhancing membrane penetration .
    • Comparison : The target compound’s methylsulfanyl group (electron-rich sulfur) may similarly improve bioavailability or target binding .
Pharmacokinetic Considerations
  • N-(1-Cyano-1-Methylethyl)Acetamide The cyano group increases metabolic stability and serves as a synthetic intermediate for bioactive molecules.

Data Table: Structural and Functional Comparison

Compound Name (CAS RN) Core Structure Key Substituents Biological Activity/Use Source
Target Compound Pyrimidine-acetamide 4-Methylpiperidinyl, Methylsulfanyl-benzyl Potential pharmaceuticals/agrochemicals N/A
2-(2-Methoxyphenoxy)-N-[4-(Pyrrolidin-1-ylsulfonyl)Phenyl]Acetamide (433315-05-0) Acetamide Pyrrolidinylsulfonyl, Methoxyphenoxy Unspecified (likely drug intermediate)
Acetochlor (MON-097) Chloroacetamide Ethoxymethyl, Ethyl/methylphenyl Herbicidal
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (61086-18-8) Propanamide 4-Methoxymethyl-piperidinyl, Phenyl Pharmaceutical intermediate
2-Amino-N-[4-(4-Methylpiperazin-1-yl)Phenyl]Acetamide (938337-84-9) Acetamide 4-Methylpiperazinyl, Amino Potential CNS applications

Biological Activity

The compound 2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements that suggest a variety of biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound can be described using its IUPAC name, which reflects its intricate molecular architecture. The structure includes:

  • A pyrimidine ring that is known for its role in nucleic acids and various biological processes.
  • A methylpiperidine moiety which may contribute to its interaction with biological targets.
  • A methylsulfanyl phenyl group , potentially enhancing lipophilicity and bioavailability.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Inhibition of specific enzymes : The compound may interact with enzymes involved in metabolic pathways, similar to other compounds that inhibit phospholipase A2 (PLA2) activity, which has implications in drug-induced phospholipidosis .
  • Receptor modulation : It may act on G protein-coupled receptors (GPCRs), which are critical in cellular signaling and therapeutic targets for various diseases .

Pharmacological Effects

Research indicates that compounds structurally related to this molecule exhibit several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
  • Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of related pyrimidine derivatives against various pathogens .
  • Neuroprotective Effects : Some studies have indicated that piperidine derivatives can provide neuroprotective benefits, possibly through modulation of neurotransmitter systems .

In Vitro Studies

Several studies have examined the effects of similar compounds on cell lines:

  • Anticancer Screening : A study screened a library of compounds for anticancer activity, identifying several derivatives with significant cytotoxic effects against human cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction .
  • Enzyme Inhibition Assays : Compounds with structural similarities were tested for their ability to inhibit PLA2 activity. Results indicated that certain modifications could enhance inhibitory potency, suggesting a structure-activity relationship (SAR) that could be explored further .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerVarious pyrimidine derivativesInduction of apoptosis
AntimicrobialSulfur-containing phenyl compoundsInhibition of bacterial growth
Enzyme InhibitionCationic amphiphilic drugsPLA2 inhibition leading to phospholipidosis
NeuroprotectivePiperidine derivativesModulation of neurotransmitter release

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